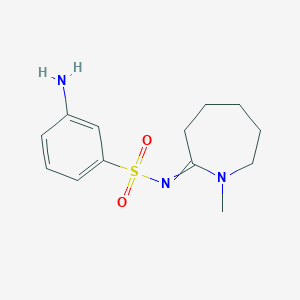

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

Beschreibung

3-Amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzosulfonamide core substituted at the 3-position with an amino group and at the sulfonamide nitrogen with a 1-methylazepan-2-ylidene moiety. Its structural uniqueness lies in the azepane-derived substituent, a seven-membered ring system that may confer distinct physicochemical properties compared to simpler alkyl or aryl sulfonamides .

Eigenschaften

IUPAC Name |

3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKBSTOSBAALMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with 1-methylazepane under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the azepane ring . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, sulfinamide derivatives, and various substituted benzene sulfonamides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The structural features of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide suggest potential efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide moiety can enhance antimicrobial activity, making this compound a candidate for further development in antibiotic therapies.

2. Anticancer Research

Sulfonamides have been investigated for their anticancer properties. The ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells has been a focus of recent studies. Its mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation.

Biological Studies

1. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of proteomics research. Its ability to bind to and inhibit key enzymes can be utilized in studying metabolic pathways and disease mechanisms.

2. Drug Development

The compound's unique structure allows it to serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases, including infections and cancer.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional sulfa drugs. |

| Study B | Anticancer Properties | In vitro studies showed significant reduction in cell viability in breast cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, with implications for metabolic disease treatment. |

Wirkmechanismus

The mechanism of action of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

The target compound shares the sulfonamide functional group with several derivatives in (Example 52 and 53). For instance, N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide (Example 52) incorporates a trifluoroacetamido group and a tetrahydropyran substituent. Unlike the target compound’s azepane-ylidene group, these derivatives feature bulkier, fluorinated, or oxygenated substituents, which may enhance metabolic stability or alter binding affinity in therapeutic contexts .

Thienopyridine and Pyrazinecarboxamide Analogs

Compounds such as VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) and LY2033298 (3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide) from replace the benzosulfonamide core with thienopyridine scaffolds.

The pyrazinecarboxamide analogs in (e.g., compounds A–G) share a 3-amino-pyrazine core but diverge significantly in substituents, such as cyclohexylmethyl or isoquinolinyl groups. These modifications are linked to antifungal activity, highlighting the role of hydrophobic substituents in biological efficacy—a property that may extend to the target compound’s azepane group .

Structural and Functional Analysis

Table 1: Key Structural Features and Hypothesized Properties

Key Observations:

- The azepane-ylidene group in the target compound introduces conformational flexibility absent in rigid heterocycles like thienopyridines .

- Sulfonamides with fluorinated groups (e.g., Example 52) may exhibit enhanced lipophilicity compared to the target compound’s non-fluorinated structure .

- Antifungal pyrazinecarboxamides () suggest that bulky N-substituents improve target engagement, a trend that may apply to the azepane moiety in the target compound .

Biologische Aktivität

3-Amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide, known by its CAS number 1181459-02-8, is a sulfonamide compound that has garnered interest due to its potential biological activities. This compound belongs to a class of drugs known as sulfa drugs, which historically have been used as bacteriostatic antimicrobials. In recent years, research has focused on hybridizing sulfonamides with various pharmacologically active moieties to enhance their efficacy and broaden their therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N3O2S, with a molecular weight of 281.37 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1181459-02-8 |

| Molecular Formula | C13H19N3O2S |

| Molecular Weight | 281.37 g/mol |

| Physical Form | Powder |

Antimicrobial Properties

Sulfonamides, including the compound , are primarily known for their bacteriostatic properties, which inhibit bacterial growth by interfering with folic acid synthesis. Recent studies highlight the effectiveness of sulfonamide hybrids against various bacterial strains, showcasing enhanced activity compared to traditional sulfonamides due to the incorporation of diverse heterocyclic moieties.

A review article highlighted that hybridization with compounds such as triazoles and thiadiazoles can significantly improve the antimicrobial efficacy of sulfonamides . This suggests that this compound may possess similar potential.

Case Studies and Research Findings

- Hybridization Studies :

-

In Vitro Testing :

- Various in vitro assays have been conducted to assess the antibacterial activity of sulfonamide derivatives. These tests typically involve measuring the Minimum Inhibitory Concentration (MIC) against standard bacterial strains such as E. coli and Staphylococcus aureus. The results indicate that certain derivatives exhibit lower MIC values than traditional sulfonamides, suggesting improved potency .

- Safety and Toxicity :

Comparative Efficacy Table

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Traditional Sulfanilamide | 32 | Antibacterial |

| Hybridized Sulfonamide (with Triazole) | 8 | Enhanced Antibacterial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.